molecular formula C10H10BrFO3 B3248183 Ethyl (2-bromo-4-fluorophenoxy)acetate CAS No. 1842-10-0

Ethyl (2-bromo-4-fluorophenoxy)acetate

Cat. No.: B3248183
CAS No.: 1842-10-0
M. Wt: 277.09 g/mol
InChI Key: PUYFYXIWCCHCSD-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-4-fluorophenoxy)acetate: is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of phenol and is characterized by the presence of bromine and fluorine atoms on the benzene ring, as well as an ethyl ester group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Esterification: this compound can be synthesized through the esterification of 2-bromo-4-fluorophenol with ethyl chloroacetate in the presence of a base such as triethylamine.

  • Nucleophilic Substitution: Another method involves the reaction of 2-bromo-4-fluorophenol with ethyl chloroacetate under nucleophilic substitution conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Purification: The crude product is then purified through techniques such as recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Brominated and fluorinated phenols.

  • Reduction Products: Corresponding alcohols or amines.

  • Substitution Products: Various substituted phenols or ethers.

Scientific Research Applications

Chemistry: Ethyl (2-bromo-4-fluorophenoxy)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound finds applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Ethyl (2-bromo-4-fluorophenoxy)acetate exerts its effects depends on the specific application

Comparison with Similar Compounds

  • Ethyl (4-bromo-2-fluorobenzoyl)acetate: Similar structure but with a different functional group.

  • Ethyl 2-(4-bromo-2-fluorophenoxy)-4-chloro-5-fluorobenzoate: Contains additional chlorine and fluorine atoms.

Uniqueness: Ethyl (2-bromo-4-fluorophenoxy)acetate is unique due to its specific arrangement of bromine and fluorine atoms, which influences its reactivity and applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYFYXIWCCHCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of Example 2 step a) using 2-bromo-4-fluorophenol and ethyl bromoacetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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